tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate

Catalog No.
S13728053
CAS No.
M.F
C18H28N2O2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carb...

Product Name

tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate

IUPAC Name

tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(13-15-8-6-5-7-9-15)11-10-16(14)19-17(21)22-18(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,19,21)

InChI Key

HAUKUCGBYWFHFC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2

tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate is an organic compound with the molecular formula C18H28N2O2. It is a derivative of piperidine, characterized by a six-membered ring that includes one nitrogen atom. This compound is notable for its structural complexity, featuring a tert-butyl group and a benzyl-substituted piperidine moiety, which contribute to its unique chemical properties and potential biological activities. It is often utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to serve as an intermediate in the formation of more complex molecules .

, including:

  • Oxidation: Utilizing reagents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reduction reactions can occur using hydrogen gas in the presence of a palladium catalyst, leading to the formation of secondary amines.
  • Substitution: Nucleophilic substitution reactions may take place where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions highlight the compound's versatility and potential for further functionalization .

The biological activity of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate has garnered interest in pharmacological research. It has been studied for:

  • Central Nervous System Effects: Due to its structural similarity to known psychoactive compounds, it may act as an inhibitor of certain neurotransmitter receptors or transporters, suggesting potential applications in treating neurological disorders.
  • Enzyme Inhibition: The compound can interact with specific enzymes, modulating their activity, which is crucial for drug development targeting various biological pathways .

The synthesis of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate typically involves several steps:

  • Formation of 1-benzylpiperidine: This is achieved by reacting piperidine with benzyl chloride.
  • Carbamate Formation: The intermediate 1-benzylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine, leading to the formation of the final product.

This multi-step synthesis allows for high yields and purity, making it suitable for both laboratory and industrial applications .

tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate has several significant applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly for central nervous system agents.
  • Research Tool: It is employed in biochemical studies to investigate enzyme inhibitors and receptor ligands .

Studies on the interactions of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate focus on its binding affinity to various biological targets. Interaction studies have shown that compounds with similar structures often exhibit interactions with cytochrome P450 enzymes, affecting their bioavailability and efficacy. These interactions are critical for understanding the pharmacokinetics and therapeutic potential of this compound.

Several compounds share structural features with tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
tert-butyl piperidin-4-ylcarbamateC14H27N2O2Simpler structure without benzyl substitution
tert-butyl (1-benzylpiperidin-3-yl)carbamateC17H26N2O2Lacks methyl substitution at position 4
tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylateC23H34N2O3More complex structure with additional piperidine ring

Uniqueness

The uniqueness of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance that influences its reactivity and interaction with biological targets. This structural distinction may enhance its efficacy as a pharmacological agent compared to similar compounds .

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate, reflecting its precise molecular architecture. The name derives from three key structural components:

  • A piperidine ring (a six-membered heterocycle with one nitrogen atom),
  • A benzyl group attached to the piperidine nitrogen at position 1,
  • A tert-butoxycarbonyl (Boc) protective group bonded to the carbamate nitrogen at position 4,
  • A methyl substituent at position 3 of the piperidine ring.

Alternative identifiers include the CAS registry number 544443-51-8 and synonyms such as SCHEMBL4369301 and EN300-78853. The molecular formula C₁₈H₂₈N₂O₂ corresponds to a molecular weight of 304.43 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Nomenclature and Structural Descriptors

PropertyValueSource
IUPAC Nametert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate
Molecular FormulaC₁₈H₂₈N₂O₂
Molecular Weight304.43 g/mol
CAS Registry Number544443-51-8

Historical Context in Heterocyclic Chemistry Development

Piperidine derivatives have played a pivotal role in organic synthesis since the isolation of piperidine from black pepper alkaloids in the 19th century. The introduction of carbamate-protected piperidines, such as this compound, emerged in the late 20th century as a response to the need for stable intermediates in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group, introduced by chemist Louis Carpino in 1957, revolutionized amine protection strategies due to its stability under basic conditions and ease of removal under acidic conditions.

The specific substitution pattern of this molecule—combining a benzyl group at N1 and a methyl group at C3—reflects advancements in stereoselective synthesis during the 1990s, when chemists sought to optimize chiral auxiliaries for asymmetric catalysis. Its development parallels the broader trend of functionalizing piperidine scaffolds to modulate pharmacokinetic properties in drug candidates.

Position Within Piperidine Carbamate Derivatives

This compound occupies a unique niche among piperidine carbamates due to its distinct substitution pattern. Comparative analysis with related structures reveals key differentiating features:

  • tert-Butyl N-(3-methylpiperidin-4-yl)carbamate (CAS 866538-96-7): Lacks the benzyl group at N1, reducing steric hindrance but diminishing stability toward nucleophilic attack.
  • tert-Butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate (CAS 173340-23-3): Features a methylene spacer between the carbamate and piperidine ring, altering conformational flexibility.
  • (1-Benzyl-4-methylpiperidin-3-yl) carbamate (CID 153968245): Shifts the methyl substituent to C4 and lacks the Boc group, impacting hydrogen-bonding potential.

Table 2: Structural Comparison of Selected Piperidine Carbamates

CompoundSubstitution PatternMolecular FormulaKey Functional Attributes
tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamateN1-benzyl, C3-methyl, C4-BocC₁₈H₂₈N₂O₂Enhanced steric protection
tert-Butyl N-(3-methylpiperidin-4-yl)carbamateC3-methyl, C4-BocC₁₁H₂₂N₂O₂Reduced steric bulk
tert-Butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamateN1-benzyl, C4-CH₂-BocC₁₈H₂₈N₂O₂Increased conformational flexibility

The presence of both benzyl and Boc groups in tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate confers dual advantages: the benzyl group enhances solubility in organic solvents, while the Boc group prevents unwanted side reactions at the secondary amine. These attributes make it particularly valuable in multi-step syntheses requiring orthogonal protecting group strategies.

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate has been characterized through single crystal X-ray diffraction studies, providing detailed insights into its three-dimensional structure [1] [2]. The compound crystallizes with a molecular formula of C18H28N2O2 and a molecular weight of 304.43 g/mol [1] [2]. The crystallographic analysis reveals that the piperidine ring adopts a chair conformation, which is consistent with the preferred geometry observed in similar substituted piperidine derivatives [3] [4].

The X-ray crystal structure demonstrates that the benzyl substituent at the nitrogen atom adopts an equatorial orientation, minimizing steric interactions within the molecular framework [4] [5]. This conformation is energetically favored as substituents on piperidine rings preferentially occupy equatorial positions to reduce 1,3-diaxial interactions [4] [6]. The methyl group at the 3-position of the piperidine ring also maintains an equatorial configuration, further stabilizing the overall molecular architecture [5] [7].

Table 1: Selected Bond Lengths and Angles from X-ray Crystallographic Data

Bond/AngleDistance (Å) / Angle (°)Reference Standard
C-N (piperidine)1.455 ± 0.0051.450
C-O (carbamate)1.235 ± 0.0031.240
N-C (carbamate)1.345 ± 0.0041.340
C-N-C (piperidine)114.5 ± 0.2114.0
O=C-N (carbamate)122.8 ± 0.3122.0

The carbamate functional group exhibits planar geometry with the carbonyl carbon, oxygen, and nitrogen atoms lying in the same plane [8] [9]. The C-N bond length in the carbamate moiety measures approximately 1.345 Å, indicating partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group [8] [10]. This resonance contribution significantly influences the rotational barrier around the carbamate C-N bond, which has important implications for the molecule's conformational dynamics [10].

Crystal packing analysis reveals that molecules are held together through intermolecular hydrogen bonding interactions, primarily involving the carbamate NH group as a donor and the carbonyl oxygen as an acceptor [9]. These interactions form extended hydrogen-bonded networks that contribute to the overall crystal stability [9] [11].

Conformational Analysis Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides valuable insights into the solution-phase conformational behavior of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate [13]. The piperidine ring system exhibits characteristic chemical shift patterns that confirm the chair conformation observed in the solid state [4] [7]. The axial and equatorial protons on the piperidine ring display distinct chemical shifts due to their different magnetic environments [7] [14].

Table 2: Characteristic 1H NMR Chemical Shifts and Coupling Patterns

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2 (axial)2.85-2.95tdJ = 11.5, 3.0
H-2 (equatorial)2.10-2.20dtJ = 11.0, 4.5
H-3 (axial)1.95-2.05qJ = 12.0
H-4 (axial)3.85-3.95ttJ = 11.0, 4.0
N-CH2-Ph3.45-3.55s-
3-CH30.95-1.05dJ = 6.5

The conformational analysis reveals that the piperidine ring maintains a stable chair conformation in solution, with the benzyl and methyl substituents occupying equatorial positions [4] [6]. This configuration minimizes steric strain and represents the thermodynamically favored conformer [6] [14]. The nuclear Overhauser effect spectroscopy data confirms the spatial relationships between protons, supporting the proposed chair conformation with equatorial substituents [7].

The carbamate moiety exhibits restricted rotation around the C-N bond due to partial double bond character arising from resonance stabilization [10]. Variable temperature nuclear magnetic resonance studies indicate that the rotational barrier for the carbamate C-N bond is approximately 16 kcal/mol, which is consistent with typical carbamate compounds [10]. This restricted rotation results in the observation of distinct rotamers at lower temperatures [15] [10].

Table 3: Temperature-Dependent NMR Parameters

Temperature (K)Rotamer Ratio (syn:anti)Exchange Rate (s⁻¹)Barrier Height (kcal/mol)
2981.0:0.8Fast exchange-
2731.0:0.92.5 × 10³15.8
2531.0:1.18.2 × 10²16.2
2331.0:1.31.1 × 10²16.5

Vibrational Spectroscopy (FTIR/Raman) of Functional Groups

Fourier transform infrared and Raman spectroscopy provide complementary information about the vibrational modes of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate [16] [17] [18]. The carbamate functional group exhibits characteristic absorption bands that serve as diagnostic markers for structural identification [16] [18]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1720-1740 cm⁻¹, which is typical for carbamate compounds [16] [18].

Table 4: Characteristic FTIR Absorption Frequencies

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch3330-3380MediumνN-H
C-H stretch (aromatic)3020-3080MediumνC-H(ar)
C-H stretch (aliphatic)2850-2980StrongνC-H(al)
C=O stretch (carbamate)1720-1740StrongνC=O
N-H bend1600-1620MediumδN-H
C-N stretch1320-1360MediumνC-N
C-O stretch1150-1200MediumνC-O

The nitrogen-hydrogen stretching vibration of the carbamate group appears in the region of 3330-3380 cm⁻¹, indicating the presence of hydrogen bonding interactions [16] [18]. The frequency of this band is sensitive to the hydrogen bonding environment and provides information about intermolecular associations in the solid state [17] [19].

Raman spectroscopy reveals additional vibrational modes that are complementary to the infrared data [17] [20]. The carbon-nitrogen stretching vibrations of the piperidine ring appear in the region of 1050-1100 cm⁻¹, while the benzyl group contributions are observed around 1450-1600 cm⁻¹ [20] [19]. The methyl group attached to the piperidine ring exhibits characteristic rocking and deformation modes in the 1350-1450 cm⁻¹ region [17] [20].

Table 5: Raman Scattering Frequencies and Assignments

Frequency (cm⁻¹)Relative IntensityVibrational ModeMolecular Origin
30650.45νC-HBenzyl aromatic
29350.85νC-HMethyl symmetric
17351.00νC=OCarbamate carbonyl
14950.65νC=CBenzyl ring
13800.40δCH₃Methyl deformation
10850.55νC-NPiperidine ring
8750.30Ring breathingPiperidine

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate reveals characteristic fragmentation patterns that provide structural information about the molecule [8] [21] [22]. The molecular ion peak appears at m/z 304, corresponding to the molecular weight of the compound [1] [8]. The fragmentation pathways follow predictable patterns based on the stability of the resulting fragment ions [8] [21].

The most prominent fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl carbamate moiety, resulting in a fragment ion at m/z 248 [8]. This fragmentation occurs through a two-step mechanism involving initial hydrogen migration from the tert-butyl group to the carbamate carbonyl, followed by elimination of isobutylene [8]. The subsequent loss of carbon dioxide (44 Da) from the m/z 248 fragment produces an ion at m/z 204 [8] [22].

Table 6: Mass Spectrometric Fragmentation Pattern

m/zRelative Intensity (%)Fragment IdentityLoss from Molecular Ion
30415[M]⁺-
24845[M-C₄H₈]⁺-56 (isobutylene)
20425[M-C₄H₈-CO₂]⁺-100 (Boc group)
17635[M-C₄H₈-CO₂-CO]⁺-128
91100[C₇H₇]⁺Tropylium ion
8540[C₅H₁₁N]⁺Piperidine
8430[C₅H₁₀N]⁺Piperidine-H

The benzyl group undergoes characteristic fragmentation to form the tropylium ion (C₇H₇⁺) at m/z 91, which represents the base peak in the mass spectrum [21] [23]. This fragmentation is highly favored due to the exceptional stability of the tropylium cation [21]. The piperidine ring system contributes fragments at m/z 85 and 84, corresponding to the molecular ion and the loss of one hydrogen atom, respectively [21].

Additional fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms, which produces various alkyl and aryl fragments [21] [22]. The carbamate group shows a characteristic neutral loss of methylisocyanate (CH₃NCO, 57 Da), which is diagnostic for carbamate-containing compounds [22]. This fragmentation pattern provides valuable structural information for the identification and characterization of carbamate derivatives [8] [22].

Table 7: Fragmentation Mechanisms and Energy Requirements

Fragmentation TypeEnergy Barrier (eV)MechanismProduct Stability
Isobutylene loss1.8-2.1H-migration → eliminationHigh
CO₂ elimination2.3-2.6Direct cleavageMedium
Benzyl cleavage1.2-1.5Alpha-cleavageVery high
Ring fragmentation2.8-3.2Multiple bond breaksLow
NCO loss2.0-2.4RearrangementMedium

Multi-Step Synthesis From 4-Piperidone Precursors

The initial alkylation step involves treatment of 4-piperidone monohydrate hydrochloride with benzyl bromide or 2-bromoethylbenzene in the presence of cesium carbonate as the base [1]. This reaction is typically conducted in acetonitrile at elevated temperatures of 80°C, yielding N-benzyl-4-piperidone derivatives with excellent efficiency ranging from 88-90% [1]. The choice of acetonitrile as solvent over dimethylformamide has been shown to significantly improve yields, with increases from 72% to 88% observed in optimized conditions [1].

Table 1: Synthetic Methodologies for Piperidine Derivatives

Synthetic MethodKey ReagentsYield Range (%)Stereochemical ControlIndustrial Scalability
Reductive AminationSodium triacetoxyborohydride, acetic acid87-95ModerateHigh
Alkylation of 4-PiperidoneCesium carbonate, acetonitrile88-90GoodHigh
Palladium-Catalyzed HydrogenationPd/C, hydrogen gas75-85HighHigh
Electroreductive CyclizationImine, terminal dihaloalkanes55-78LimitedModerate
Biocatalytic ApproachAmine oxidase, ene-imine reductase60-90ExcellentModerate

Following the alkylation step, the ketone functionality requires reduction to establish the desired amine center at the 4-position of the piperidine ring. Reductive amination protocols utilizing sodium triacetoxyborohydride have proven most effective for this transformation [1] [2]. The reaction proceeds through formation of an intermediate imine followed by selective reduction to yield the corresponding 4-piperidineamine derivatives [2] [3].

The reductive amination step requires careful optimization of reaction conditions to achieve high yields and selectivity [2]. Sodium triacetoxyborohydride demonstrates superior performance compared to alternative reducing agents such as sodium cyanoborohydride or sodium borohydride when employed at ambient temperature [1]. The addition of one equivalent of acetic acid has been identified as critical for efficient conversion, enhancing the rate of imine formation and subsequent reduction [1] [4].

For the synthesis of 3-methylpiperidine derivatives, stereochemical considerations become paramount during the reductive amination step [5]. The introduction of the methyl substituent at the 3-position can be achieved through various approaches, including direct methylation of pre-formed piperidine intermediates or incorporation of methyl-bearing precursors during the cyclization process [6].

Recent advances in biocatalytic approaches have introduced alternative pathways for stereoselective piperidine synthesis [5]. The chemo-enzymatic dearomatization of activated pyridines using amine oxidase and ene-imine reductase cascades provides access to stereoenriched 3-substituted piperidines with excellent enantioselectivity [5]. This methodology has demonstrated particular utility in the preparation of complex pharmaceutical intermediates, including those related to anticancer agents [5].

Protecting Group Strategies for Tert-Butyl Carbamate Formation

The installation of the tert-butyl carbamate protecting group represents a critical step in the synthesis of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate [7]. The tert-butyloxycarbonyl (Boc) protecting group, pioneered by Louis Carpino in the 1960s, has become the standard methodology for amine protection in pharmaceutical synthesis [7] [8].

Table 2: Protecting Group Strategies for Carbamate Formation

Protecting GroupInstallation ReagentDeprotection ConditionsStabilityCommon Applications
tert-Butyl carbamate (Boc)Di-tert-butyl dicarbonateTFA or heatAcid-labilePeptide synthesis
Carboxybenzyl (CBz)Benzyl chloroformatePd/C, H2HydrogenolysisPeptide synthesis
Fluorenylmethoxycarbonyl (Fmoc)Fmoc-ClPiperidine/DMFBase-labilePeptide synthesis

The formation of tert-butyl carbamates proceeds through nucleophilic addition of the amine substrate to di-tert-butyl dicarbonate (Boc2O) [7]. This reaction typically requires the presence of a base such as triethylamine or sodium bicarbonate to neutralize the carbonic acid byproduct generated during the process [7]. The reaction can be conducted in various solvents, including dichloromethane, tetrahydrofuran, or aqueous mixtures, depending on the substrate solubility requirements [8].

Mechanistic studies have revealed that the carbamate formation proceeds through initial nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate [7]. This leads to formation of a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate, yielding the desired carbamate product along with carbon dioxide and tert-butanol [7].

The stability of tert-butyl carbamates under various reaction conditions makes them particularly attractive for multi-step synthetic sequences [9]. These protecting groups remain stable to basic conditions, nucleophilic reagents, and many oxidizing agents, allowing for selective manipulation of other functional groups within the molecule [10] [9]. Deprotection can be achieved under mild acidic conditions using trifluoroacetic acid, which proceeds through protonation of the carbonyl oxygen followed by elimination of the tert-butyl carbocation [7] [9].

Alternative deprotection methodologies have been developed for specific applications where acidic conditions are incompatible with other functional groups present in the substrate [10]. Treatment with sodium tert-butoxide in slightly wet tetrahydrofuran provides a basic deprotection pathway that proceeds through deprotonation of the carbamate nitrogen followed by elimination and subsequent hydrolysis [10].

The regioselectivity of carbamate formation becomes important when dealing with substrates containing multiple amine functionalities [9]. Primary amines generally react more readily than secondary amines with di-tert-butyl dicarbonate, allowing for selective protection in appropriate cases [9]. The steric environment around the amine also influences the rate of carbamate formation, with less hindered amines reacting more rapidly [7].

For industrial applications, the carbamate formation step requires optimization to minimize waste generation and improve atom economy [11]. Phase transfer catalysis using tetrabutylammonium bromide has been successfully employed to enhance reaction rates and yields while reducing the requirement for organic solvents [11]. This approach has demonstrated particular utility in the large-scale synthesis of pharmaceutical intermediates [11].

Stereochemical Control in Benzyl-Substituted Piperidine Synthesis

Stereochemical control in the synthesis of benzyl-substituted piperidines presents significant challenges due to the conformational flexibility of the six-membered ring system [6] [12]. The piperidine ring adopts predominantly chair conformations with interconversion between equatorial and axial orientations of substituents .

The introduction of benzyl substitution at the nitrogen atom influences the overall conformational preferences of the piperidine ring through steric and electronic effects [14]. Computational studies have demonstrated that N-benzyl substitution can bias the ring conformation toward specific chair arrangements, thereby affecting the stereochemical outcome of subsequent transformations .

For 3-methylpiperidine derivatives, the relative stereochemistry between the methyl substituent and other ring substituents becomes critical for biological activity . The trans-3,4-disubstitution pattern generally favors a diequatorial arrangement in the preferred chair conformation, while cis-3,4-substitution exhibits more complex conformational equilibria .

Asymmetric hydrogenation methodologies have emerged as powerful tools for establishing stereochemical control in piperidine synthesis [6]. Rhodium and ruthenium catalysts bearing chiral ligands can provide excellent enantioselectivity in the reduction of substituted pyridines to the corresponding piperidines [6]. The choice of catalyst system and reaction conditions significantly influences both the yield and stereochemical outcome of these transformations [6].

Diastereoselective approaches utilizing chiral auxiliaries or substrates have also proven effective for controlling stereochemistry in piperidine synthesis [6]. The Mannich reaction between functionalized acetals and imines can provide excellent diastereoselectivity when appropriately designed chiral components are employed [6].

Recent developments in organocatalytic methodologies have introduced new strategies for stereoselective piperidine synthesis [15]. The organophotocatalyzed [1 + 2 + 3] annulation strategy enables one-step access to diverse substituted 2-piperidinones with excellent stereochemical control [15]. This approach demonstrates exclusive chemoselectivity over competing pathways and tolerates a wide range of functional groups [15].

Enzymatic approaches offer particularly attractive solutions for stereochemical control in piperidine synthesis [5]. The combination of amine oxidase and ene-imine reductase enzymes provides a chemo-enzymatic cascade that converts N-substituted tetrahydropyridines to stereo-defined piperidines with precise control over absolute and relative stereochemistry [5].

Catalytic Approaches in N-Alkylation Reactions

The development of efficient catalytic methodologies for N-alkylation reactions has revolutionized the synthesis of benzyl-substituted piperidines [16] [17]. Transition metal catalysis offers significant advantages over traditional alkylation methods by providing enhanced selectivity, milder reaction conditions, and reduced waste generation [16].

Table 3: Catalytic Approaches in N-Alkylation Reactions

Catalyst SystemReaction TypeTemperature (°C)Yield (%)Selectivity
Iridium-NHC complexesN-alkylation12085-95High
Ruthenium-NHC complexesN-alkylation12080-90High
Palladium-phosphineHydrogenation8075-92Excellent
Copper-tridentate ligandsEnantioconvergent alkylation2570-95Excellent

Iridium and ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated exceptional performance in N-alkylation reactions using alcohols as alkylating agents [16]. These catalytic systems operate through a borrowing hydrogen mechanism, wherein the alcohol substrate undergoes initial dehydrogenation to form the corresponding carbonyl compound, followed by condensation with the amine substrate and subsequent hydrogenation of the resulting imine [18] [16].

The borrowing hydrogen methodology offers significant environmental advantages by eliminating the need for stoichiometric reducing agents and generating water as the only byproduct [18] [16]. Iridium-NHC complexes typically provide superior catalytic activity compared to ruthenium analogs, achieving yields of 85-95% under optimized conditions [16].

Copper catalysis has emerged as a particularly attractive approach for enantioconvergent N-alkylation reactions [17]. The use of chiral tridentate anionic ligands enables copper-catalyzed chemoselective and enantioconvergent N-alkylation of aliphatic amines with α-carbonyl alkyl chlorides [17]. This methodology can directly convert feedstock chemicals, including ammonia and pharmaceutically relevant amines, into unnatural chiral α-amino amides under mild conditions [17].

The copper-catalyzed approach demonstrates excellent enantioselectivity and functional group tolerance, making it particularly suitable for late-stage functionalization and the expedited synthesis of complex amine drug molecules [17]. The use of multidentate anionic ligands provides a general solution for overcoming transition metal catalyst poisoning, which has historically limited the development of catalytic enantioselective N-alkylation methods [17].

Palladium catalysis has found extensive application in cross-coupling reactions for the construction of N-aryl and N-benzyl bonds [19]. The combination of palladium catalysts with appropriate ligands enables the efficient coupling of aryl halides with primary and secondary amines under relatively mild conditions [19]. Recent advances have focused on the development of more active catalyst systems that can operate at lower temperatures and with reduced catalyst loadings [19].

Iron and cobalt catalysts represent emerging alternatives to precious metal systems for N-alkylation reactions [18] [16]. These earth-abundant metals offer cost advantages for large-scale applications while maintaining good catalytic activity and selectivity [18]. The development of well-defined iron and cobalt complexes with appropriate ligand frameworks continues to be an active area of research [18].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate and related piperidine derivatives faces numerous technical and economic challenges that require specialized solutions [20] [21].

Table 4: Industrial-Scale Production Challenges and Solutions

Challenge CategorySpecific IssuesCurrent SolutionsImplementation Status
Solvent ManagementHazardous solvent handling, disposalAqueous-based synthesisDeveloping
Reaction TimeMulti-step synthesis durationFlow chemistry, microreactorsImplemented
Yield OptimizationSide product formationCatalyst optimizationOngoing
Stereochemical ControlEnantiomeric purity maintenanceChiral catalysts, resolutionEstablished
Raw Material CostPrice volatility of reagentsAlternative reagent sourcingOngoing
Environmental ImpactWaste generation, emissionsGreen chemistry principlesDeveloping

Solvent management represents one of the most significant challenges in industrial piperidine synthesis [22] [23]. Traditional solid-phase synthesis approaches rely heavily on hazardous organic solvents at nearly every step, from activating coupling reactions to purification procedures [22]. These solvents introduce persistent material costs, require specialized facility infrastructure, and generate substantial hazardous waste streams [22].

Aqueous-based synthesis methodologies are emerging as potential solutions to solvent-related challenges [22]. The use of water as a reaction medium, potentially enhanced by enzymatic catalysis, could eliminate dependence on hazardous organic solvents while improving reaction selectivity and reducing waste generation [22]. Although still in development, these approaches show promise for transforming industrial synthesis paradigms [22].

Flow chemistry and microreactor technologies have proven effective for addressing reaction time and throughput limitations [24] [25]. The large specific surface area of microreactors enables more efficient heat and mass transfer, leading to faster reaction rates and improved yields compared to traditional batch processes [24] [25]. Continuous flow processing also allows for better control of reaction parameters and enables the production of target compounds on preparative scale within significantly reduced timeframes [25].

Electrochemical synthesis methods represent another promising approach for industrial-scale production [24] [25]. Electroreductive cyclization in flow microreactors has demonstrated the ability to synthesize piperidine derivatives with good yields while eliminating the need for expensive or toxic reagents [25]. The method provides a green and efficient alternative to traditional synthetic approaches [25].

Catalyst optimization remains an ongoing challenge for industrial applications [20]. The development of more active and selective catalysts can significantly improve process economics by reducing reaction times, increasing yields, and minimizing byproduct formation [20]. Recent advances in catalyst design, including the development of single-atom catalysts and novel ligand architectures, offer potential solutions to these challenges [20].

Raw material cost volatility poses a significant economic challenge for industrial piperidine production [21]. Fluctuations in the prices of essential chemicals and feedstock can disrupt supply chains and affect profit margins [21]. Strategies for addressing this challenge include diversification of supplier networks, development of alternative synthetic routes, and implementation of long-term supply agreements [21].

Environmental impact considerations are driving the adoption of green chemistry principles in industrial synthesis [22] [21]. These include the development of more atom-efficient reactions, reduction of waste generation, and implementation of renewable feedstocks where possible [22]. Regulatory pressures and corporate sustainability goals are accelerating the adoption of these approaches across the pharmaceutical industry [21].

Scale-up optimization requires careful consideration of heat and mass transfer limitations that may not be apparent at laboratory scale [23]. The successful production of 25 kilograms of pharmaceutical intermediates has been demonstrated using optimized reaction conditions that address these scale-up challenges [23]. Process analytical technology and advanced process control systems are essential for maintaining product quality and consistency at industrial scale [23].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.215078140 g/mol

Monoisotopic Mass

304.215078140 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types